molecular formula C13H17N3O3 B14400642 N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide CAS No. 89862-02-2

N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide

Cat. No.: B14400642
CAS No.: 89862-02-2
M. Wt: 263.29 g/mol
InChI Key: RHTCJHUUKQXIHK-UHFFFAOYSA-N
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Description

N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted derivatives.

Scientific Research Applications

N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to interact with enzymes and proteins in biological systems. The compound can inhibit certain enzymes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-5-nitropyridin-2-yl)acetamide
  • (6-methyl-5-nitropyridin-2-yl)methanol

Uniqueness

N-Butyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide is unique due to its specific structural features, such as the butyl and prop-2-enamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

89862-02-2

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-butyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C13H17N3O3/c1-3-4-9-14-13(17)8-6-11-5-7-12(16(18)19)10(2)15-11/h5-8H,3-4,9H2,1-2H3,(H,14,17)

InChI Key

RHTCJHUUKQXIHK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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